

An In-depth Technical Guide to the Primary Structure of Ovalbumin

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Compound of Interest

Compound Name: Ovalbumins

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This guide provides a comprehensive overview of the primary structure of chicken ovalbumin (*Gallus gallus*), a key protein in various scientific disciplines.

Amino Acid Sequence

Ovalbumin (UniProt accession number P01012) is a single polypeptide chain consisting of 386 amino acid residues.^{[1][2]} The sequence is as follows:

Key Quantitative Data

The primary structure of ovalbumin is characterized by the following quantitative parameters:

Parameter	Value	Reference
Number of Amino Acids	386	[1] [2]
Molecular Weight (Polypeptide Chain)	42,911 Da	[1]
Theoretical Molecular Weight (from sequence)	42.7 kDa	[3] [4]
Total Molecular Weight (including PTMs)	~44.3 - 45 kDa	[4]
Isoelectric Point (pI)	~4.5	[5]

Amino Acid Composition of Chicken Ovalbumin (Calculated from UniProt Sequence P01012)

Amino Acid	Three-Letter Code	One-Letter Code	Number of Residues	Percentage (%)
Alanine	Ala	A	40	10.4
Arginine	Arg	R	15	3.9
Asparagine	Asn	N	17	4.4
Aspartic acid	Asp	D	19	4.9
Cysteine	Cys	C	6	1.6
Glutamic acid	Glu	E	33	8.5
Glutamine	Gln	Q	12	3.1
Glycine	Gly	G	19	4.9
Histidine	His	H	7	1.8
Isoleucine	Ile	I	25	6.5
Leucine	Leu	L	32	8.3
Lysine	Lys	K	20	5.2
Methionine	Met	M	16	4.1
Phenylalanine	Phe	F	20	5.2
Proline	Pro	P	14	3.6
Serine	Ser	S	38	9.8
Threonine	Thr	T	15	3.9
Tryptophan	Trp	W	3	0.8
Tyrosine	Tyr	Y	10	2.6
Valine	Val	V	25	6.5
Total	386	100.0		

Post-Translational Modifications (PTMs)

Ovalbumin exhibits several post-translational modifications that contribute to its heterogeneity.

- N-terminal Acetylation: The N-terminal methionine residue is acetylated.[3]
- Phosphorylation: There are two primary phosphorylation sites at Serine 68 and Serine 344. [6] This results in different isoforms designated as A1 (diphosphorylated), A2 (monophosphorylated), and A3 (non-phosphorylated).[3][5]
- Glycosylation: A single N-linked glycosylation site is present at Asparagine 292.[6] The composition of the attached glycan can vary, leading to numerous proteoforms.[6]
- Disulfide Bond: A single intrachain disulfide bond is formed between Cysteine 73 and Cysteine 120.[6] There are also four free sulfhydryl groups.[5]

Experimental Protocols for Primary Structure Determination

The determination of ovalbumin's primary structure has historically involved a combination of chemical and enzymatic methods, followed by peptide sequencing. Modern approaches heavily rely on mass spectrometry.

a) Chemical Cleavage with Cyanogen Bromide (CNBr)

- Principle: CNBr specifically cleaves the peptide bond at the C-terminal side of methionine residues.
- Protocol:
 - Dissolve purified ovalbumin in 70% (v/v) formic acid.
 - Add a 100-fold molar excess of CNBr over the total methionine residues.
 - Incubate the reaction mixture in the dark, under a nitrogen atmosphere, for 24 hours at room temperature.
 - Dilute the reaction mixture with deionized water and lyophilize to remove the formic acid and excess CNBr.

- The resulting peptide fragments can be separated by chromatography (e.g., gel filtration or reverse-phase HPLC).

b) Enzymatic Digestion with Trypsin

- Principle: Trypsin cleaves peptide chains mainly at the carboxyl side of lysine and arginine residues.
- Protocol:
 - Denature and reduce the disulfide bonds of ovalbumin by dissolving it in a buffer containing 6 M guanidine-HCl and 10 mM dithiothreitol (DTT) at pH 8.5. Incubate for 2 hours at 37°C.
 - Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature.
 - Dialyze the protein solution against a trypsin-compatible buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0) to remove denaturants and alkylating agents.
 - Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
 - Incubate the digestion mixture at 37°C for 16-18 hours.
 - Stop the reaction by adding a small amount of formic acid to lower the pH to ~2-3.
 - Separate the resulting peptides using reverse-phase HPLC.

a) Edman Degradation

- Principle: This method sequentially removes one amino acid residue at a time from the N-terminus of a peptide.
- Protocol:
 - The purified peptide is immobilized on a solid support.

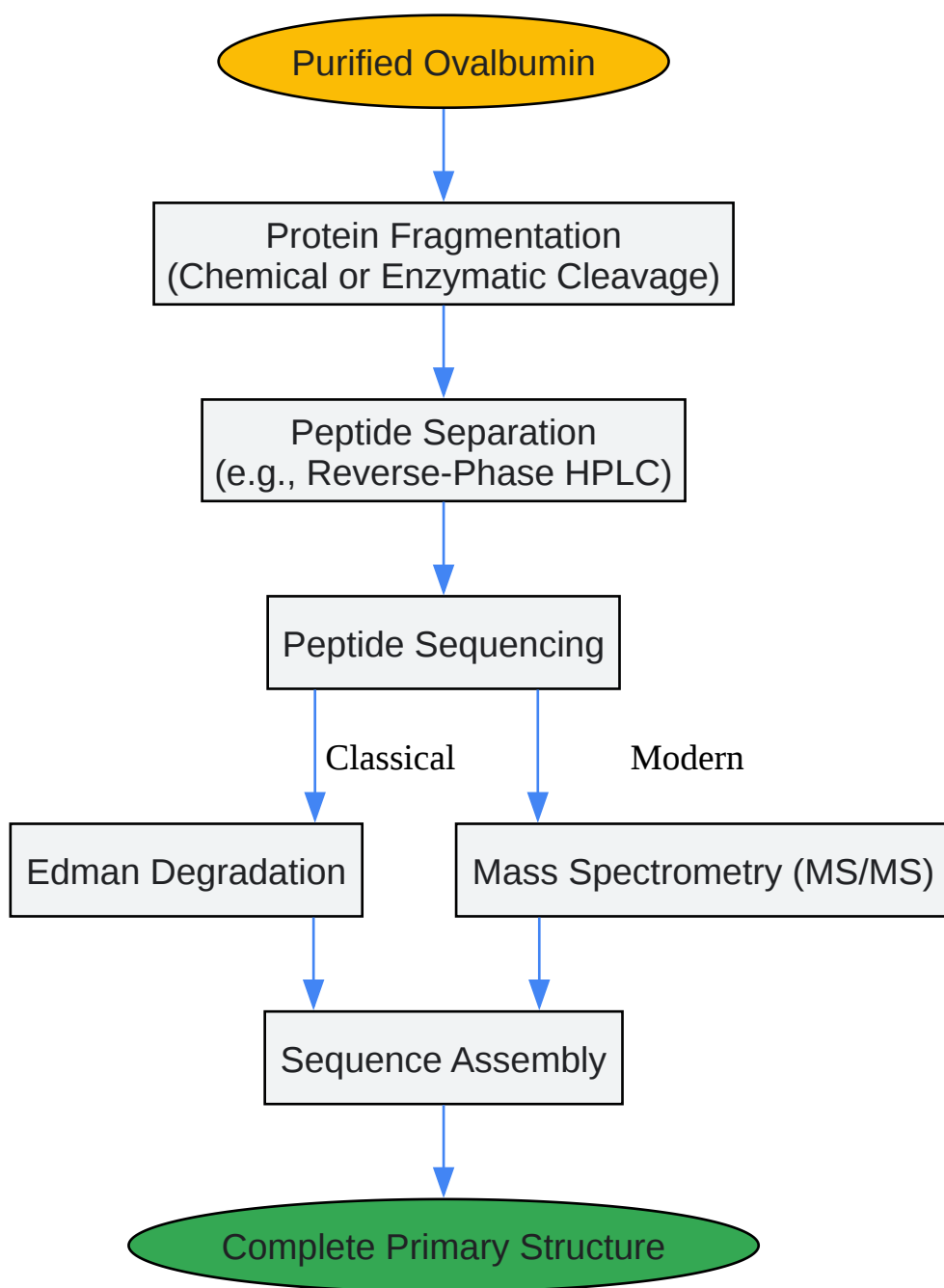
- The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
- The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid), which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.
- The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.
- The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
- The cycle is repeated to determine the sequence of the subsequent amino acid residues.

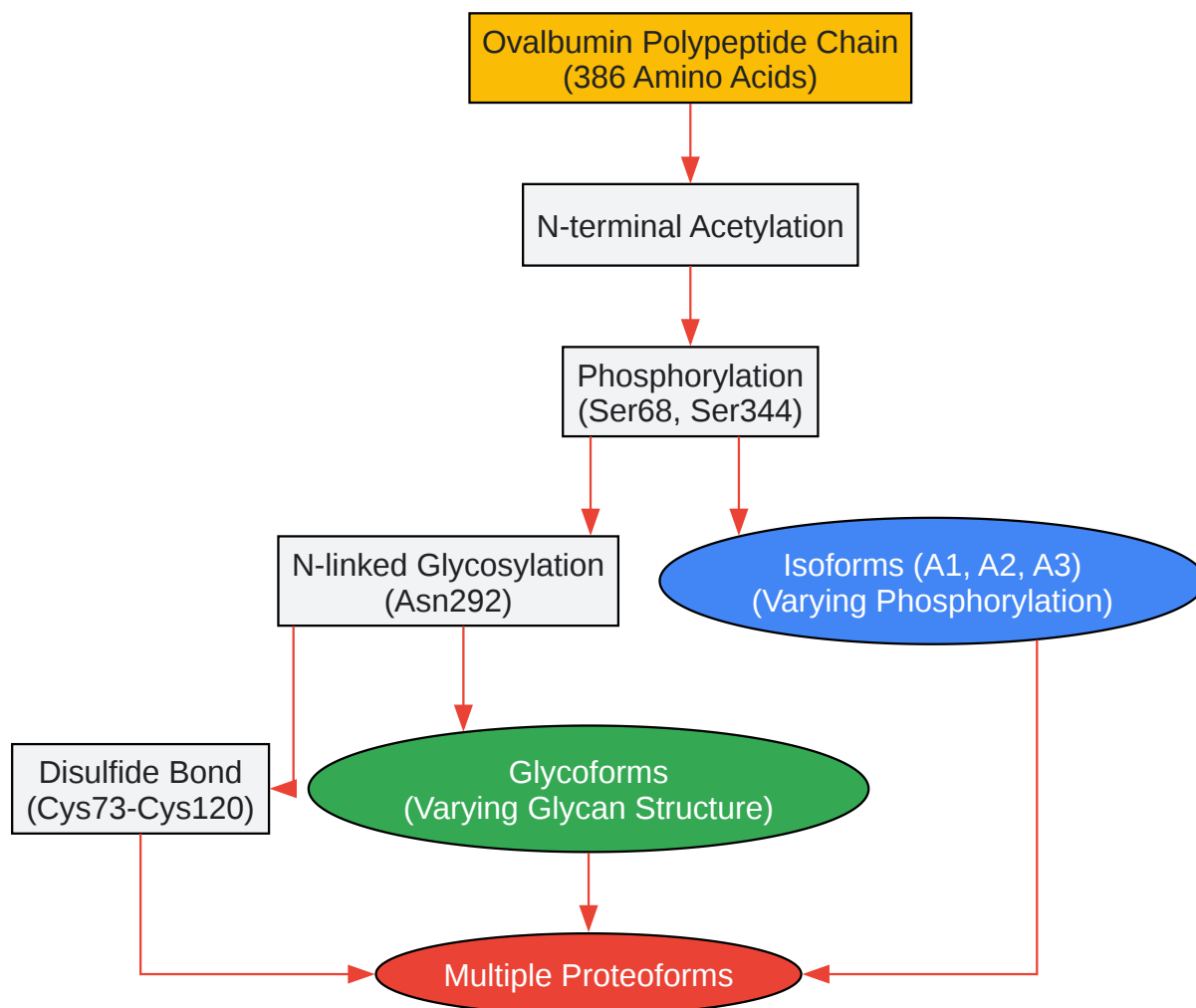
b) Mass Spectrometry (MS)

- Principle: MS measures the mass-to-charge ratio of ionized peptides. Tandem MS (MS/MS) is used to fragment peptides and determine their amino acid sequence.
- Protocol:
 - The peptide mixture from the enzymatic or chemical cleavage is introduced into the mass spectrometer, typically via electrospray ionization (ESI).
 - In the first mass analyzer (MS1), the mass-to-charge ratios of the intact peptides are measured.
 - A specific peptide ion is selected and fragmented in a collision cell.
 - The mass-to-charge ratios of the resulting fragment ions are measured in the second mass analyzer (MS2).
 - The amino acid sequence of the original peptide is deduced from the mass differences between the fragment ions in the MS2 spectrum.
- Principle: Comparing the chromatographic profiles of peptide digests with and without a reducing agent can identify the peptides involved in a disulfide bond.

- Protocol:
 - Digest native ovalbumin (without reduction and alkylation) with a protease (e.g., trypsin).
 - Separate the resulting peptides by reverse-phase HPLC.
 - In a separate experiment, reduce the disulfide bond in native ovalbumin with DTT, alkylate the free cysteines with iodoacetamide, and then digest with the same protease.
 - Separate this second peptide mixture by reverse-phase HPLC under the same conditions.
 - Compare the two chromatograms. The disappearance of a peak from the non-reduced digest and the appearance of two new peaks in the reduced and alkylated digest indicates the presence of a disulfide-linked peptide. The two new peaks correspond to the individual peptides that were linked by the disulfide bond.

Diagrams





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